6-{[4-(1,3-Benzothiazol-2-yl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
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Overview
Description
6-{[4-(1,3-Benzothiazol-2-yl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound that features a benzothiazole moiety, an aniline derivative, and a cyclohexene carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(1,3-Benzothiazol-2-yl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, including the formation of the benzothiazole ring, the coupling of the aniline derivative, and the introduction of the cyclohexene carboxylic acid group. Common synthetic methods include:
Diazo-coupling: This process involves the reaction of aniline derivatives with diazonium salts to form azo compounds, which can then be further modified.
Knoevenagel Condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups in the presence of a base.
Biginelli Reaction: A multi-component reaction that synthesizes dihydropyrimidinones, which can be further modified to introduce the desired functional groups.
Microwave Irradiation: This technique accelerates chemical reactions by using microwave energy, leading to faster reaction times and higher yields.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization for cost, yield, and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(1,3-Benzothiazol-2-yl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Substitution: The replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., sodium azide), and electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-{[4-(1,3-Benzothiazol-2-yl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and tuberculosis.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 6-{[4-(1,3-Benzothiazol-2-yl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The compound may also affect cellular pathways involved in signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 6-{[4-(1,3-Benzothiazol-2-yl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
- 3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzothiazole moiety enhances its potential as a bioactive compound, while the cyclohexene carboxylic acid group provides additional sites for chemical modification .
Properties
Molecular Formula |
C21H18N2O3S |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
6-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C21H18N2O3S/c24-19(15-5-1-2-6-16(15)21(25)26)22-14-11-9-13(10-12-14)20-23-17-7-3-4-8-18(17)27-20/h1-4,7-12,15-16H,5-6H2,(H,22,24)(H,25,26) |
InChI Key |
VMSDSBBNXNQGRD-UHFFFAOYSA-N |
SMILES |
C1C=CCC(C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)C(=O)O |
Canonical SMILES |
C1C=CCC(C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)C(=O)O |
Origin of Product |
United States |
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